molecular formula C12H21F9O3Si3 B1203464 Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)- CAS No. 2374-14-3

Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)-

Cat. No. B1203464
CAS RN: 2374-14-3
M. Wt: 468.53 g/mol
InChI Key: URZHQOCYXDNFGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Cyclotrisiloxane involves reacting 3,3,3-trifluoropropyl magnesium chloride with methyltrimethoxysilane, which acts both as a reactant and solvent. This method is highlighted for its safety and convenience compared to industrial methods, offering good yield and high purity suitable for fluorosilicone elastomer preparation (Sun, 1982).

Molecular Structure Analysis

The molecular structure of similar cyclotrisiloxane compounds has been studied through X-ray crystallography, confirming the stereochemistry of substitutions at silicon atoms in siloxanes. This structural insight is crucial for understanding the compound's reactivity and properties (Gewald et al., 1993).

Chemical Reactions and Properties

Cyclotrisiloxanes undergo hydrolytic polycondensation and heterofunctional condensation reactions to form compounds with hexafluoroalkyl substituents. These reactions are key to modifying the compound's properties for specific applications (Khoroshavina & Nikolaev, 2011).

Physical Properties Analysis

The density and refractive index of Cyclotrisiloxane in mixtures with various aromatic hydrocarbons have been measured, providing insight into its physicochemical properties. These measurements help in understanding the compound's behavior in different environments (Yu et al., 2016).

Chemical Properties Analysis

Investigations into the mixing properties of Cyclotrisiloxane with organosilicon compounds at different temperatures have shed light on its chemical behavior. This data is essential for predicting how Cyclotrisiloxane interacts with other materials in various applications (Zhang et al., 2015).

Scientific Research Applications

  • Plasma deposition of thin films: Cyclotrisiloxane has been used in the plasma deposition of thin films, exhibiting properties suitable for the production of teflon- and silicone-like films. The study demonstrated the influence of substrate temperature and ion-bombardment on film properties (Favia, Caporiccio, & D'Agostino, 1994).

  • Polymerization and stereoregularity: The compound's isomers were used in anionic ring-opening polymerization to study the stereoregularity in resulting poly[methyl(3,3,3-trifluoropropyl)siloxane] polymers, revealing differences in physical properties based on the isomer used (Kuo, Saam, & Taylor, 1994).

  • Mixing properties with organosilicon compounds: The study of mixing properties with various organosilicon compounds at different temperatures provided insights into the compound's behavior in binary mixtures, important for understanding its applications in materials science (Zhang et al., 2015).

  • Basicity and reactivity studies: Research on the basicity of ethoxysilanes and cyclosiloxanes, including Cyclotrisiloxane, contributed to a deeper understanding of the reactivity of siloxane bonds, which is crucial for its applications in silicone-based materials (Khoroshavina & Nikolaev, 2011).

  • Physicochemical properties with aromatic hydrocarbons: Investigations into the physicochemical properties when mixed with various aromatic hydrocarbons at different temperatures provided valuable data for the compound's use in chemical engineering and materials science (Yu et al., 2016).

  • Preparation and properties of fluorosilicone elastomers: This study explored the preparation and properties of fluorosilicone and fluorosilicone elastomer with various contents of trifluoropropyl groups, contributing to the development of materials with specific thermal and solvent resistance properties (Cui et al., 2011).

Safety and Hazards

This compound is toxic if swallowed and causes skin and eye irritation .

Mechanism of Action

Target of Action

The primary target of 1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane is the process of polymerization . It is used as a monomer in the synthesis of polysiloxanes, a type of silicone, which are major components of organosilicon materials .

Mode of Action

1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane participates in the ring-opening polymerization process . This process is initiated by water and catalyzed by strong organic bases . The compound interacts with its targets (water and the catalyst) to form a variety of polysiloxanes with controlled molecular weights and well-defined symmetric structures .

Biochemical Pathways

The compound affects the pathway of organocatalytic controlled/living ring-opening polymerization of cyclotrisiloxanes . This process results in the formation of polysiloxanes, which are used in a wide range of applications including lubricants, insulating and coating materials, sealants, and adhesives .

Pharmacokinetics

Therefore, its bioavailability is largely dependent on the conditions of the polymerization process .

Result of Action

The result of the action of 1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane is the production of a variety of polysiloxanes with controlled molecular weights and well-defined symmetric structures . These polysiloxanes have excellent chemical and physical properties, making them suitable for a wide range of applications .

Action Environment

The action of 1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane is influenced by environmental factors such as the presence of water and strong organic bases, which are necessary for the initiation and catalysis of the polymerization process . Additionally, the compound provides enhanced thermal stability and resistance to chemicals, making it suitable for use in various environments .

properties

IUPAC Name

2,4,6-trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)-1,3,5,2,4,6-trioxatrisilinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F9O3Si3/c1-25(7-4-10(13,14)15)22-26(2,8-5-11(16,17)18)24-27(3,23-25)9-6-12(19,20)21/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZHQOCYXDNFGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(O[Si](O[Si](O1)(C)CCC(F)(F)F)(C)CCC(F)(F)F)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F9O3Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26702-40-9
Record name 1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane homopolymer
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DSSTOX Substance ID

DTXSID7051892
Record name 2,4,6-Trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)cyclotrisiloxane
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Molecular Weight

468.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Pellets or Large Crystals
Record name Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)-
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CAS RN

2374-14-3
Record name 2,4,6-Trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)cyclotrisiloxane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,3,5-Tris(trifluoropropyl)trimethylcyclotrisiloxane
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Record name Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)-
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Record name 2,4,6-Trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)cyclotrisiloxane
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Record name 2,4,6-trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)cyclotrisiloxane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)-
Reactant of Route 3
Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)-
Reactant of Route 4
Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)-
Reactant of Route 5
Reactant of Route 5
Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)-
Reactant of Route 6
Reactant of Route 6
Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)-

Q & A

Q1: What are the key physicochemical properties of 1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane and how do they influence its interactions with other compounds?

A1: 1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane exhibits distinct physicochemical properties that dictate its interactions. Studies have investigated its mixing behavior with various aromatic hydrocarbons [] and organosilicon compounds [] at different temperatures. These studies revealed valuable information regarding excess molar volume, refractive index deviation, and other thermodynamic parameters. For instance, the compound shows negative excess molar volumes when mixed with nitrobenzene, ethylbenzene, anisole, and tert-butylbenzene, indicating attractive interactions between the molecules []. This knowledge is crucial for understanding its compatibility and potential applications in various formulations.

Q2: How does 1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane contribute to improving the safety of Li-ion batteries?

A2: Research [] has demonstrated that 1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane can act as a promising electrolyte additive for Li-ion batteries, specifically by enhancing their thermal stability. This compound undergoes ring-opening polymerization at elevated temperatures, triggered by lithiated graphite (LiCx). The resulting polymer effectively repairs the fractured solid electrolyte interphase (SEI) layer, inhibiting the exothermic reaction between LiCx and the electrolyte []. This targeted repair mechanism significantly improves the battery's safety profile by delaying thermal runaway.

Q3: Are there any potential applications of 1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane in the development of green materials?

A3: Yes, the compound serves as a key component in the synthesis of hydroxy-terminated fluorosilicone green rubber []. Its ring-opening copolymerization with other siloxane monomers enables the production of this environmentally friendly material, highlighting its potential in sustainable material science. This green rubber exhibits desirable properties for various applications, including those in demanding fields like aerospace and aviation [].

Q4: Beyond its use in Li-ion batteries, what other applications benefit from the unique properties of 1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane?

A4: The compound's compatibility with various organosilicon compounds makes it valuable in creating tailored mixtures with specific properties []. Its ability to influence refractive index and excess molar volume within these mixtures makes it particularly interesting for applications where precise control over optical and volumetric properties is crucial.

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